[[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Overview
Description
Preparation Methods
The synthesis of [[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
[[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
[[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used to study enzyme interactions and protein binding . In medicine, it is investigated for its potential therapeutic effects, although it is not yet approved for clinical use .
Mechanism of Action
The mechanism of action of [[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
[[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid can be compared to other similar compounds, such as [2-(Cyclopentylamino)-2-oxoethylamino]acetic acid . The primary difference lies in the presence of the 4-methoxyphenyl group, which imparts unique chemical and biological properties to the compound . This makes this compound particularly useful in specific research applications where these properties are advantageous .
Properties
IUPAC Name |
2-(N-[2-(cyclopentylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-22-14-8-6-13(7-9-14)18(11-16(20)21)10-15(19)17-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPTYVWRXABIOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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